Cas no 2015804-19-8 ({1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine)
{1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine Chemical and Physical Properties
Names and Identifiers
-
- {1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine
- EN300-1282194
- {1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine
- 2015804-19-8
-
- Inchi: 1S/C10H21N3O/c11-9-10-1-2-13(10)4-3-12-5-7-14-8-6-12/h10H,1-9,11H2
- InChI Key: DJTGUZDZKGKOOK-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CCN1CCC1CN
Computed Properties
- Exact Mass: 199.168462302g/mol
- Monoisotopic Mass: 199.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 41.7Ų
{1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282194-1.0g |
{1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine |
2015804-19-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1282194-50mg |
{1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine |
2015804-19-8 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1282194-100mg |
{1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine |
2015804-19-8 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1282194-250mg |
{1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine |
2015804-19-8 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1282194-500mg |
{1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine |
2015804-19-8 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1282194-1000mg |
{1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine |
2015804-19-8 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1282194-2500mg |
{1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine |
2015804-19-8 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1282194-5000mg |
{1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine |
2015804-19-8 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1282194-10000mg |
{1-[2-(morpholin-4-yl)ethyl]azetidin-2-yl}methanamine |
2015804-19-8 | 10000mg |
$4545.0 | 2023-10-01 |
{1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on {1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine
Chemical Profile of {1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine (CAS No. 2015804-19-8)
{1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2015804-19-8, belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of {1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine features a morpholine moiety and an azetidine ring, which are both well-known for their role in drug design. The morpholine ring, characterized by its nitrogen-containing heterocycle, contributes to the compound's solubility and bioavailability, while the azetidine ring provides a rigid scaffold that can interact with biological targets in a precise manner.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of {1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine with greater accuracy. These studies suggest that the compound may have potential applications in the treatment of various diseases, including inflammatory disorders and neurological conditions. The presence of multiple hydrogen bonding sites in its structure makes it an attractive candidate for further development as a lead compound in drug discovery.
In vitro studies have begun to elucidate the mechanism of action for {1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine, revealing its ability to modulate certain enzymatic pathways. For instance, preliminary data indicate that the compound may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that it could serve as a basis for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
The synthesis of {1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine presents unique challenges due to its complex stereochemistry. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in constructing the desired molecular framework with high precision.
As interest in targeted therapy grows, {1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine has been explored for its potential role in personalized medicine. By leveraging genetic and proteomic data, researchers can identify patients who are most likely to benefit from this compound, thereby optimizing treatment outcomes. This approach aligns with the broader trend toward developing drugs that are tailored to individual patient profiles.
The pharmacokinetic profile of {1-2-(morpholin-4-yilethylazetidin{2}-y}mthanamine is another area of active investigation. Studies using animal models have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for determining optimal dosing regimens and minimizing potential adverse effects. Additionally, the compound's stability under various conditions has been assessed to ensure its suitability for formulation into oral or injectable medications.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development of {1{2-(morpllin{4}-yil)ehtlazetidin{2}-y}mthanamine-based therapies. By combining expertise in medicinal chemistry, pharmacology, and biotechnology{these partnerships are enabling faster translation of laboratory discoveries into clinical applications. This interdisciplinary approach is essential for addressing complex diseases that require multifaceted therapeutic strategies.
The regulatory landscape for novel compounds like {1{2{(morpllin{4}-yil)ehtlazetidin{2}-y}mthanamine is also evolving{with regulatory agencies increasingly emphasizing data-driven decision-making and adaptive trial designs. This shift is creating favorable conditions for innovative drug development{as it allows promising candidates like this one to move through the approval process more efficiently.
In conclusion{1{-}2{(morpllin{-}4{-}yil)ehtlazetidin{-}2{-}y)mthanamine (CAS No.{2015804{-}{19}{8}) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features{combined with emerging research findings{make it a compelling candidate for further development as a novel therapeutic agent.
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